

Discovery and synthesis of the Phimm compound

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An in-depth technical guide to the discovery and synthesis of PIM kinase inhibitors.

Abstract

The PIM (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of serine/threonine kinases that are crucial regulators of cell growth, proliferation, and survival.[1] Overexpression of PIM kinases has been linked to the progression of various cancers, making them a significant target for the development of novel cancer therapies.[1][2] This document provides a technical overview of the discovery, synthesis, and mechanism of action of PIM kinase inhibitors, with a focus on their potential as anticancer agents.

Introduction to PIM Kinases

PIM kinases are a family of three highly homologous serine/threonine kinases: PIM1, PIM2, and PIM3.[3][4] Unlike many other kinases, PIM kinases are constitutively active and their regulation occurs primarily at the level of transcription and protein stability. They play a key role in signaling pathways that control cell cycle progression and inhibit apoptosis.[2] The upregulation of PIM kinases is a hallmark of many hematological and solid tumors, which has driven the development of small molecule inhibitors targeting these enzymes.

Discovery of PIM Kinase Inhibitors

The discovery of PIM kinase inhibitors has largely been driven by high-throughput screening (HTS) of compound libraries, followed by structure-based drug design and medicinal chemistry



optimization.

High-Throughput Screening: Initial efforts to identify PIM kinase inhibitors involved screening large chemical libraries for compounds that could inhibit the kinase activity of PIM1 and PIM2. One such screening led to the identification of the benzofuropyrimidinone scaffold as a starting point for inhibitor development.[2]

Structure-Based Design: X-ray crystallography of PIM kinases in complex with inhibitors has been instrumental in guiding the optimization of lead compounds. For example, the crystal structure of PIM1 complexed with a pyrrolo[2,3-a]carbazole inhibitor revealed a non-ATP mimetic binding mode, which helped in designing more selective inhibitors.[5]

Synthesis of PIM Kinase Inhibitors

The synthesis of PIM kinase inhibitors often involves multi-step organic synthesis protocols. The specific synthetic routes vary depending on the chemical scaffold of the inhibitor.

General Experimental Protocols

The following are generalized protocols that represent common steps in the synthesis and evaluation of PIM kinase inhibitors, based on publicly available research.

General Synthesis of a Pyrrolo[2,3-a]carbazole Scaffold: A common approach to synthesizing this class of compounds involves a multi-step reaction sequence starting from commercially available carbazole derivatives. The pyrrole ring is typically constructed using methods such as the Fischer indole synthesis or related cyclization reactions. Further modifications are then made to the carbazole and pyrrole rings to improve potency and selectivity.

PIM Kinase Inhibition Assay (ADP-Glo[™] Kinase Assay): The inhibitory activity of synthesized compounds against PIM kinases is often determined using a luminescent kinase assay, such as the ADP-Glo[™] Kinase Assay.[6]

- Reaction Setup: A reaction mixture is prepared containing the PIM kinase enzyme, the peptide substrate, ATP, and the test compound at various concentrations.
- Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature to allow for the phosphorylation of the substrate.



- ADP Detection: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
- Luminescence Signal Generation: Kinase Detection Reagent is then added to convert ADP to ATP and generate a luminescent signal using a luciferase/luciferin reaction.
- Data Analysis: The luminescence intensity, which is proportional to the amount of ADP formed and thus the kinase activity, is measured. IC50 values are then calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Quantitative Data on PIM Kinase Inhibitors

The potency of PIM kinase inhibitors is typically reported as the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki). The following table summarizes the inhibitory activities of several representative PIM kinase inhibitors.

Compound Name	PIM1 (IC50/Ki)	PIM2 (IC50/Ki)	PIM3 (IC50/Ki)	Reference
(1S,3R,5R)- PIM447	0.095 μΜ	0.522 μΜ	0.369 μΜ	[3]
AZD1208	Not specified	Not specified	Not specified	[3]
CX-6258	5 nM	25 nM	16 nM	[3]
GDC-0339	0.03 nM	0.1 nM	0.02 nM	[3]
GNE-955	0.018 nM	0.11 nM	0.08 nM	[3]
Compound 5 (Saccharomonos porine A analog)	0.37 μΜ	0.41 μΜ	0.3 μΜ	[6]
Compound 9 (Pyrrolo[2,3- a]carbazole)	low nM	-	-	[5]

Signaling Pathways and Mechanism of Action





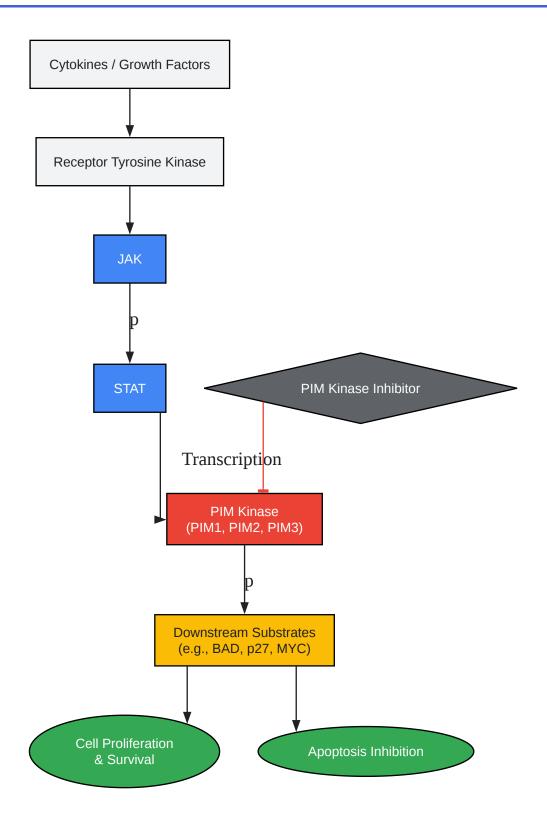


PIM kinase inhibitors exert their anticancer effects by blocking the phosphorylation of downstream substrates involved in cell survival and proliferation. They typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase.[1]

The PIM kinases are downstream effectors of the JAK/STAT pathway and also have overlapping functions with the PI3K/AKT/mTOR pathway. By inhibiting PIM kinases, these compounds can induce apoptosis and inhibit cell cycle progression in cancer cells.

PIM Kinase Signaling Pathway



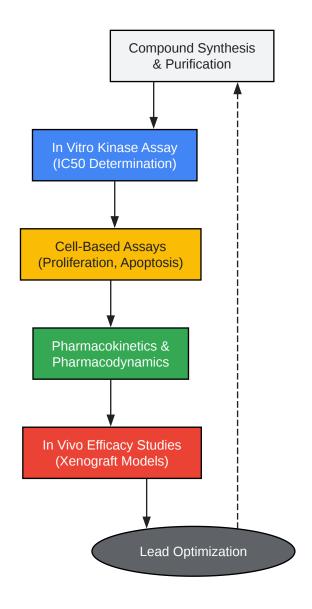


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Caption: PIM Kinase Signaling Pathway and Point of Inhibition.

Experimental Workflow for PIM Inhibitor Evaluation





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Caption: Drug Discovery Workflow for PIM Kinase Inhibitors.

Conclusion

PIM kinases represent a promising class of targets for the development of novel anticancer therapies. The discovery and optimization of potent and selective PIM kinase inhibitors have been accelerated by a combination of high-throughput screening, structure-based drug design, and rigorous preclinical evaluation. The diverse chemical scaffolds identified to date offer multiple avenues for further development. Continued research in this area is expected to lead to the clinical translation of PIM kinase inhibitors for the treatment of a wide range of malignancies.



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